molecular formula C12H15N7O3 B14094190 2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide

2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide

Cat. No.: B14094190
M. Wt: 305.29 g/mol
InChI Key: YVKWGTUTQHTJDY-UHFFFAOYSA-N
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Description

2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetohydrazide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetohydrazide typically involves the reaction of benzylimidazole with appropriate methylating agents such as iodomethane . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the methylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetohydrazide is unique due to its specific structural features, which include multiple methyl groups and a hydrazide functional group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N7O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetohydrazide

InChI

InChI=1S/C12H15N7O3/c1-5-6(2)19-8-9(17(3)12(22)15-10(8)21)14-11(19)18(5)4-7(20)16-13/h4,13H2,1-3H3,(H,16,20)(H,15,21,22)

InChI Key

YVKWGTUTQHTJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)NN)N(C(=O)NC3=O)C)C

Origin of Product

United States

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